

Protocol for Assessing MLi-2 Brain Penetrance

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Compound of Interest

Compound Name: MLi-2
Cat. No.: B15608315

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Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction:

MLi-2 is a potent, selective, and orally bioavailable inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2) with significant central nervous system (CNS) activity.^{[1][2]} Mutations in the LRRK2 gene are a major genetic cause of both familial and sporadic Parkinson's disease (PD).^[1] The G2019S mutation, in particular, leads to increased kinase activity, making LRRK2 a key therapeutic target.^[2] For a LRRK2 inhibitor to be effective in treating neurodegenerative diseases like PD, it must efficiently cross the blood-brain barrier (BBB) to engage its target in the brain. This document provides a detailed protocol for assessing the brain penetrance of **MLi-2** in a preclinical rodent model, based on established pharmacokinetic studies.

Data Presentation

The brain penetrance of a compound is often quantified by the brain-to-plasma concentration ratio (K_p) and, more importantly, the unbound brain-to-unbound plasma concentration ratio ($K_{p,uu}$). The $K_{p,uu}$ value is a critical parameter as it represents the distribution of the pharmacologically active, unbound drug concentration at the site of action.^{[3][4]}

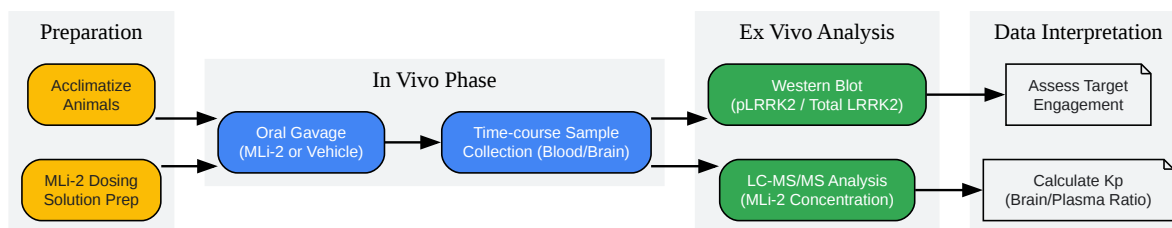
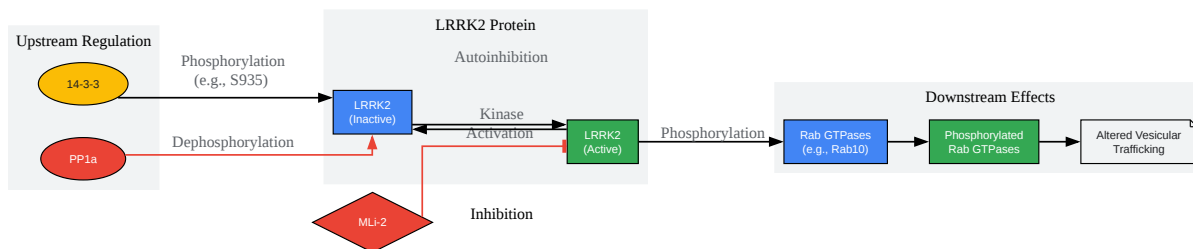
Table 1: Summary of **MLi-2** Brain Penetrance Data in Mice

Parameter	Value	Method	Species	Reference
Unbound Fraction in Plasma (fu,p)	0.008	In vitro	Mouse	[5]
Unbound Fraction in Brain (fu,b)	0.009	In vitro	Mouse	[5]
Oral Bioavailability	~45%	In vivo	Mouse	[5]

Note: While the direct K_p and $K_{p,uu}$ values were not explicitly provided in the summarized search results, the unbound fractions in plasma and brain are critical for their calculation and indicate that **MLi-2** is highly protein-bound in both compartments. The substantial oral bioavailability and demonstrated central target engagement strongly support its brain-penetrant nature.[1][5]

LRRK2 Signaling Pathway

LRRK2 is a large, multi-domain protein with both kinase and GTPase activity. It is implicated in various cellular processes, including vesicular trafficking, autophagy, and mitochondrial function.[6] Inhibition of LRRK2 kinase activity, for instance by **MLi-2**, is a primary therapeutic strategy. A key pharmacodynamic marker of LRRK2 inhibition in vivo is the dephosphorylation of LRRK2 at serine 935 (pSer935).[1][5]



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References

- 1. MLI-2, a Potent, Selective, and Centrally Active Compound for Exploring the Therapeutic Potential and Safety of LRRK2 Kinase Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of a 3-(4-Pyrimidinyl) Indazole (MLI-2), an Orally Available and Selective Leucine-Rich Repeat Kinase 2 (LRRK2) Inhibitor that Reduces Brain Kinase Activity -

[PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)

- [3. Unbound Brain-to-Plasma Partition Coefficient, \$K_{p,uu,brain}\$ —a Game Changing Parameter for CNS Drug Discovery and Development - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [4. Unbound Brain-to-Plasma Partition Coefficient, \$K_{p,uu,brain}\$ —a Game Changing Parameter for CNS Drug Discovery and Development - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [5. researchgate.net \[researchgate.net\]](#)
- [6. The Current State-of-the Art of LRRK2-Based Biomarker Assay Development in Parkinson's Disease - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
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